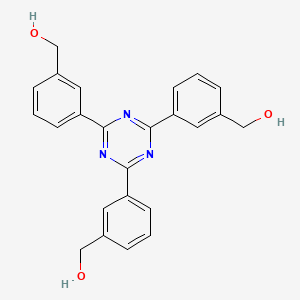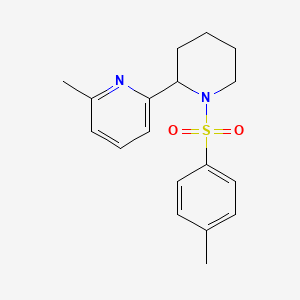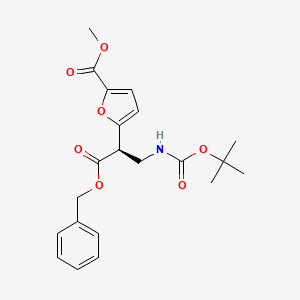
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol: is a complex organic compound characterized by a triazine core substituted with benzene rings and hydroxymethyl groups. This compound is part of the broader class of triazine derivatives, which are known for their diverse applications in various fields such as materials science, pharmaceuticals, and agriculture.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol typically involves the nucleophilic substitution of cyanuric chloride with benzene derivatives. The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxymethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Substitution: The benzene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds under acidic conditions are employed.
Major Products:
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of triazine derivatives with reduced aromaticity.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is used as a building block in the synthesis of advanced materials, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). These materials have applications in gas storage, catalysis, and sensing .
Biology and Medicine: In biological research, this compound is explored for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs. Its triazine core is also investigated for its antitumor properties .
Industry: Industrially, this compound is used in the production of high-performance polymers and resins. These materials are valued for their thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine core can act as a scaffold, allowing for the attachment of various functional groups that modulate its activity. This compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity .
Comparaison Avec Des Composés Similaires
- 4’,4’‘’,4’‘’‘’- (1,3,5-triazine-2,4,6-triyl)tris ( ( [1,1’-biphenyl]-4-amine))
- 2,4,6-三(4-氨基苯基)-1,3,5-三嗪
- PO-T2T (1,3,5-Triazine-2,4,6-triyl)tris (benzene-3,1-diyl)tris (diphenylphosphine oxide)
Uniqueness: ((1,3,5-Triazine-2,4,6-triyl)tris(benzene-3,1-diyl))trimethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its hydroxymethyl groups provide additional sites for chemical modification, enhancing its versatility in various applications .
Propriétés
Formule moléculaire |
C24H21N3O3 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[3-[4,6-bis[3-(hydroxymethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methanol |
InChI |
InChI=1S/C24H21N3O3/c28-13-16-4-1-7-19(10-16)22-25-23(20-8-2-5-17(11-20)14-29)27-24(26-22)21-9-3-6-18(12-21)15-30/h1-12,28-30H,13-15H2 |
Clé InChI |
NQQXMZFFORWTSM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C2=NC(=NC(=N2)C3=CC=CC(=C3)CO)C4=CC=CC(=C4)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Chloro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11811464.png)

![5,7-Dichloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B11811472.png)
![2-(2-Isopropyl-1H-benzo[d]imidazol-5-yl)acetic acid](/img/structure/B11811475.png)








![2-(3-Fluorophenyl)benzo[d]oxazole-5-carbaldehyde](/img/structure/B11811522.png)

